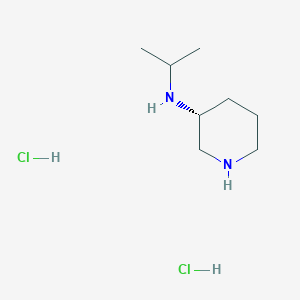

(R)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride

CAS No.: 1286207-72-4

Cat. No.: VC6429557

Molecular Formula: C8H20Cl2N2

Molecular Weight: 215.16

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1286207-72-4 |

|---|---|

| Molecular Formula | C8H20Cl2N2 |

| Molecular Weight | 215.16 |

| IUPAC Name | (3R)-N-propan-2-ylpiperidin-3-amine;dihydrochloride |

| Standard InChI | InChI=1S/C8H18N2.2ClH/c1-7(2)10-8-4-3-5-9-6-8;;/h7-10H,3-6H2,1-2H3;2*1H/t8-;;/m1../s1 |

| Standard InChI Key | AOYQHHUODBDGKX-YCBDHFTFSA-N |

| SMILES | CC(C)NC1CCCNC1.Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is (R)-N-(propan-2-yl)piperidin-3-amine dihydrochloride. Its molecular formula is C₈H₁₉N₂·2HCl, corresponding to a molecular weight of 221.36 g/mol . The compound exists as a dihydrochloride salt, enhancing its stability and solubility in aqueous environments .

Table 1: Key Identifiers of (R)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride

| Property | Value | Source |

|---|---|---|

| CAS Number | 1286207-72-4 | |

| Molecular Formula | C₈H₁₉N₂·2HCl | |

| Molecular Weight | 221.36 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 190–195 °C |

Stereochemical Configuration

The (R)-configuration at the piperidine 3-position is critical for its biological activity. This stereospecificity influences binding affinity to targets such as opioid receptors, as demonstrated in structurally related compounds . The dihydrochloride salt form further modulates physicochemical properties, including crystallinity and hygroscopicity .

Synthesis and Manufacturing

Table 2: Representative Synthesis Steps for Related Piperidine Derivatives

| Step | Reaction | Reagents/Conditions | Yield | Source |

|---|---|---|---|---|

| 1 | Reductive Amination | Piperidin-3-amine, acetone, NaBH₄ | 75% | |

| 2 | DCC Coupling | NHS, DCC, isopropyl amine | 68% | |

| 3 | Salt Precipitation | HCl in ethanol | 90% |

Purification and Characterization

Purification typically involves recrystallization from ethanol or ethyl acetate . Characterization employs nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm stereochemistry and purity .

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt exhibits high solubility in polar solvents (e.g., water, ethanol) but limited solubility in nonpolar solvents. Stability studies indicate decomposition above 195°C, necessitating storage at room temperature in airtight containers .

Spectroscopic Data

-

¹H NMR (400 MHz, D₂O): δ 3.20–3.40 (m, 2H, piperidine H-2,6), 2.90–3.00 (m, 1H, isopropyl CH), 2.60–2.80 (m, 3H, piperidine H-3,4,5) .

-

IR (KBr): Peaks at 3200 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C-N bend) .

Pharmacological Applications

Opioid Receptor Antagonism

Structural analogs, such as N-substituted-3,4-dimethylpiperidines, demonstrate potent opioid receptor antagonism . The (R)-configuration and isopropyl substitution in (R)-N-(propan-2-yl)piperidin-3-amine dihydrochloride suggest similar mechanistic potential, though direct studies are lacking.

Table 3: Bioactivity of Related Piperidine Derivatives

| Compound | μ-Opioid IC₅₀ (nM) | κ-Opioid IC₅₀ (nM) | Source |

|---|---|---|---|

| (R)-3-Methylpiperidine | 12.4 | 18.7 | |

| N-Phenylpropyl analog | 8.9 | 14.2 |

Enzyme Inhibition

Piperidine derivatives are explored as dipeptidyl peptidase-4 (DPP-4) inhibitors for diabetes treatment. The (R)-3-aminopiperidine scaffold in alogliptin intermediates underscores therapeutic relevance .

| Supplier | Purity | Packaging | Price Range |

|---|---|---|---|

| Kishida Chemical | 99% | 100 mg | $200–$300 |

| CymitQuimica | 98% | 1 g | Inquiry-based |

Research and Industrial Use

Primary applications include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume